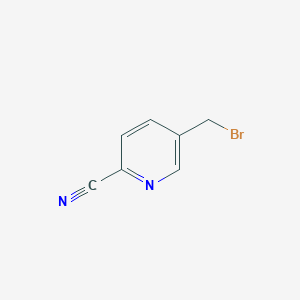

5-(Bromomethyl)pyridine-2-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-(bromomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPVNICICSNYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620236 | |

| Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308846-06-2 | |

| Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Detailed Methodologies

Synthesis via Bromination

The bromination method can be detailed as follows:

- Starting Material : 5-Methyl-2-pyridinecarbonitrile

- Reagents :

- N-Bromosuccinimide (or liquid bromine)

- Solvent: Acetonitrile or DMF

- Conditions : The reaction is typically carried out at room temperature or under reflux conditions for several hours.

Yield and By-products

The reaction generally provides yields ranging from 65% to 95%, depending on the specific conditions employed (temperature, solvent, and concentration). By-products may include dibromo derivatives if excessive bromine is used.

| Example | Starting Material | Brominating Agent | Yield (%) | By-products |

|---|---|---|---|---|

| 1 | 5-Methyl-2-pyridinecarbonitrile | N-Bromosuccinimide | 65.8 | Dibromo derivatives |

| 2 | Same | Liquid Bromine | 66.1 | None detected |

Direct Synthesis from Pyridine

A more straightforward method involves direct synthesis from pyridine derivatives:

- Starting Material : Pyridine-2-carbonitrile

- Reagents :

- Bromine

- Acid catalyst (e.g., hydrobromic acid)

- Conditions : The reaction is typically conducted in an aqueous medium at elevated temperatures.

Yield Analysis

This method has been reported to yield up to 90% with minimal side reactions.

| Example | Starting Material | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Pyridine-2-carbonitrile | Hydrobromic Acid | 90 |

Comparative Analysis of Methods

Different methods exhibit varying efficiencies and complexities. The following table summarizes key aspects of each method:

| Method | Complexity | Average Yield (%) | Main By-products |

|---|---|---|---|

| Bromination of Pyridine | Moderate | 65 - 95 | Dibromo derivatives |

| Direct Synthesis from Pyridine | Low | Up to 90 | None |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-(Bromomethyl)pyridine-2-carbonitrile serves as a crucial building block in the synthesis of various organic compounds. It is utilized in the preparation of heterocyclic compounds and can be employed in carbon-carbon and carbon-heteroatom bond-forming reactions essential for developing bioactive molecules.

Medicinal Chemistry

The compound has garnered attention for its potential in drug development:

- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for new antimicrobial agents.

- Antiviral Activity : In vitro studies suggest that it can inhibit viral replication, particularly against Chlamydia species, by disrupting bacterial inclusion bodies within host cells.

- Anticancer Potential : Preliminary research shows that it has cytotoxic effects against various cancer cell lines, including HeLa and MCF-7, suggesting potential as an anticancer agent.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15.1 |

| MCF-7 | 18.6 |

Material Science

In material science, this compound is used in synthesizing advanced materials such as pyridine-diketopyrrolopyrrole (PyDPP), which serves as a building block for low band-gap copolymers used in organic solar cells.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in microbial metabolism and cancer cell proliferation.

- Cell Signaling Modulation : It may influence pathways regulating apoptosis and cell cycle progression.

- Receptor Binding : Evidence suggests that it binds to cellular receptors, potentially modulating their activity.

Chlamydia Inhibition Study

A study demonstrated that treatment with this compound led to a significant reduction in chlamydial inclusions in HEp-2 cells compared to untreated controls, indicating its potential as a therapeutic agent against Chlamydia infections.

Cytotoxicity Assessment

In comparative studies involving various pyridine derivatives, this compound exhibited superior cytotoxic effects against cancer cell lines compared to standard chemotherapeutics, highlighting its potential for further development.

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)pyridine-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The carbonitrile group can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Bromo and Methyl Substitutions

Key Differences :

- Steric Effects : Methyl groups at positions 4 or 6 (vs. bromomethyl at 5) reduce electrophilicity but enhance steric hindrance, impacting nucleophilic substitution reactions .

- Reactivity : The bromomethyl group in the parent compound enables alkylation reactions (e.g., coupling with heterocycles in ), whereas bromo-substituted analogs are more suited for cross-coupling (e.g., Suzuki reactions) .

Functional Group Variations

Key Insights :

- Cyclopropane Moieties : Rigid structures (e.g., ) reduce conformational flexibility, enhancing target binding specificity in drug design .

Comparison with Pyrimidine Carbonitriles

Structural and Reactivity Differences :

- Ring Size : Pyrimidines (6-membered ring with two N atoms) exhibit greater π-deficient character than pyridines, accelerating nucleophilic aromatic substitution (SNAr) .

- Bioactivity : Pyrimidine carbonitriles (e.g., ) are prevalent in kinase inhibitors, whereas pyridine analogs are more common in receptor antagonists .

Physicochemical Properties and Bioactivity

Property Comparison

| Compound | XLogP3 | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|

| 5-(Bromomethyl)pyridine-2-carbonitrile | 1.9 | 2 | 36.7 |

| 5-Bromopyridine-2-carbonitrile | 1.6 | 2 | 36.7 |

| 4-Amino-2-bromopyrimidine-5-carbonitrile | 0.8 | 4 | 76.4 |

Implications :

Biologische Aktivität

5-(Bromomethyl)pyridine-2-carbonitrile, a compound with the chemical formula CHBrN, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

This compound is synthesized through various methods, typically involving the bromination of pyridine derivatives. The compound possesses a bromomethyl group and a cyano group, which contribute to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibition:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Salmonella typhi | 12 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Antiviral Activity

The compound has shown promise in antiviral applications as well. In vitro studies have indicated that it can inhibit viral replication in certain models, particularly against Chlamydia species. The mechanism appears to involve disruption of the bacterial inclusion bodies within host cells, leading to reduced infection rates .

3. Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for cytotoxic activity against various cancer cell lines, including HeLa and MCF-7, with IC values indicating significant potency:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15.1 |

| MCF-7 | 18.6 |

This cytotoxicity suggests potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in microbial metabolism and cancer cell proliferation.

- Cell Signaling Modulation : It may influence cell signaling pathways that regulate apoptosis and cell cycle progression.

- Receptor Binding : There is evidence suggesting that it binds to various cellular receptors, potentially modulating their activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

- Chlamydia Inhibition Study : A study demonstrated that treatment with this compound led to a significant reduction in chlamydial inclusions in HEp-2 cells compared to untreated controls, indicating its potential as a therapeutic agent against Chlamydia infections .

- Cytotoxicity Assessment : In a comparative study of various pyridine derivatives, this compound exhibited superior cytotoxic effects against cancer cell lines compared to standard chemotherapeutics .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, producing functionalized pyridine derivatives.

Mechanistic Insight : The SN2 pathway is dominant due to the primary nature of the bromomethyl group. Steric hindrance from the pyridine ring and electron-withdrawing cyano group enhances leaving-group ability .

Cross-Coupling Reactions

The bromine atom in related bromopyridines participates in palladium-catalyzed couplings, suggesting potential for analogous reactions with the bromomethyl group.

Example : In Suzuki coupling, the bromomethyl group may act as a directing group, though the cyano group’s electron-withdrawing effect typically directs meta-substitution .

Oxidation and Reduction

The bromomethyl and cyano groups undergo redox transformations under controlled conditions.

Note : Oxidation of the bromomethyl group proceeds via radical intermediates, while reduction of the cyano group requires high-pressure hydrogenation .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, CuCl₂ | 2,4-Dichloro-5-bromopyridine | 50% | |

| Cycloaddition | Ru-catalyzed C–H activation | Penta-heteroarylated 2-pyridones | 70% |

Mechanism : Diazotization involves in situ generation of a diazonium salt, followed by Sandmeyer-type substitution . Ru-catalyzed cycloaddition proceeds via oxidative addition and reductive elimination .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Bromomethyl)pyridine-2-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves bromination of pyridine derivatives. For example, bromination of 5-methylpyridine-2-carbonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in CCl₄ achieves selective bromination at the methyl position . Key parameters include:

- Temperature : Reflux conditions (~80°C) to stabilize radical intermediates.

- Solvent : Non-polar solvents (CCl₄) minimize side reactions.

- Catalyst : AIBN (1-2 mol%) enhances bromine radical generation.

Yield optimization requires monitoring reaction progress via TLC or LCMS. Typical yields range from 60–75% after purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural confirmation employs:

- NMR :

- ¹H NMR : Peaks at δ 4.5–4.7 ppm (singlet for -CH₂Br) and δ 8.5–8.7 ppm (pyridine protons).

- ¹³C NMR : Signals at ~30 ppm (CH₂Br), 115–120 ppm (CN), and 150–160 ppm (pyridine carbons).

- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion ([M+H]⁺ expected at m/z 213.0 for C₇H₅BrN₂).

- Elemental Analysis : Matches calculated C, H, N, and Br percentages .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer: The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

- Amine Substitution : React with primary/secondary amines (e.g., piperidine) in DMF at 60°C to yield pyridine-2-carbonitrile derivatives. Add K₂CO₃ to neutralize HBr byproducts .

- Thiol Coupling : Use thiourea or NaSH in ethanol/water to form thioether linkages. Monitor pH to avoid decomposition of the nitrile group .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict reactivity:

- Electrophilic Sites : The nitrile group directs bromine radicals to the methyl position during synthesis .

- Nucleophilic Attack : Fukui indices identify the bromomethyl carbon as the most electrophilic site, aligning with experimental SN2 outcomes .

Software tools like Gaussian or ORCA are used for these simulations, validated against experimental kinetic data .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions using this compound?

Methodological Answer: Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–85%) arise from:

- Catalyst Choice : Pd(PPh₃)₄ vs. PdCl₂(dppf). Screen catalysts to optimize for electron-deficient pyridine substrates .

- Boronic Acid Stability : Use pinacol esters (e.g., 2-pyridineboronic acid pinacol ester) to stabilize reactive intermediates .

- Oxygen Sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent catalyst deactivation .

Q. How is this compound utilized in designing enzyme inhibitors?

Methodological Answer: The bromomethyl group enables covalent inhibition via:

Q. What analytical methods detect degradation products of this compound under storage?

Methodological Answer: Degradation (e.g., hydrolysis of the nitrile group) is assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.